molecular formula C17H24N4O2 B15038060 methyl {2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate

methyl {2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate

Cat. No.: B15038060
M. Wt: 316.4 g/mol
InChI Key: QXJMWFJCGMBRPK-UHFFFAOYSA-N
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Description

METHYL 2-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a piperidine ring and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE typically involves multi-step organic reactions. One common method involves the condensation of a piperidine derivative with a benzodiazole precursor under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques, such as chromatography, to isolate the final product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

METHYL 2-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biology: The compound is used in studies related to cell signaling and receptor interactions, providing insights into biological pathways.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, aiming to understand its absorption, distribution, metabolism, and excretion in the body.

    Industry: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of METHYL 2-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular processes. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 2-{2-IMINO-3-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE
  • **METHYL 2-{2-IMINO-3-[2-(PYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE

Uniqueness

METHYL 2-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE is unique due to its specific structural features, such as the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

methyl 2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]acetate

InChI

InChI=1S/C17H24N4O2/c1-23-16(22)13-21-15-8-4-3-7-14(15)20(17(21)18)12-11-19-9-5-2-6-10-19/h3-4,7-8,18H,2,5-6,9-13H2,1H3

InChI Key

QXJMWFJCGMBRPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2N(C1=N)CCN3CCCCC3

Origin of Product

United States

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